N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine
Description
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S2/c1-14-6-7-19-16(13-14)20-15-4-5-17(22-21-15)23-8-10-24(11-9-23)28(25,26)18-3-2-12-27-18/h2-7,12-13H,8-11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAOYYXZSDQGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazinamine core functionalized with a piperazine moiety and a thiophenesulfonyl group, suggesting possible applications in pharmacology, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 416.5 g/mol. The presence of asymmetric centers within its structure indicates chirality, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₆O₂S₂ |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 1021221-80-6 |
The mechanism of action for this compound is hypothesized based on its structural features. Its biological activity may involve interactions with specific biological targets, such as enzymes or receptors involved in disease pathways. Experimental studies utilizing biochemical assays and cellular models are essential to elucidate the precise mechanism.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis, with some exhibiting inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Antitumor Activity
The compound's structural components suggest potential antitumor activity, particularly due to the presence of the thiophenesulfonyl group, which has been associated with various anticancer mechanisms. Studies on related compounds have demonstrated their ability to inhibit key cancer-related pathways, making them candidates for further investigation in cancer therapy .
Anti-inflammatory Properties
The anti-inflammatory potential of similar heterocyclic compounds has been documented, suggesting that this compound may also possess these properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and pathways, indicating a possible role in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds related to this compound:
- Study on Anti-tubercular Agents : A related series of compounds demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with some derivatives showing IC90 values indicating strong efficacy .
- Antitumor Activity Assessment : Research on pyrazole derivatives has highlighted their effectiveness against various cancer cell lines, suggesting that modifications similar to those found in N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amines could enhance potency against tumor cells .
- Inflammatory Response Modulation : Studies have shown that compounds with similar structural motifs can inhibit nitric oxide production and other inflammatory markers, supporting their potential use in treating inflammatory conditions .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds related to N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine exhibit significant antimicrobial properties. For instance, studies on similar sulfonamide derivatives have demonstrated their efficacy against various bacterial and fungal strains, suggesting that this compound may possess comparable activity. The structure–activity relationship (SAR) studies indicate that modifications to the piperazine and pyridazine moieties can enhance antimicrobial effectiveness, particularly against resistant strains of bacteria and fungi .
Anticancer Potential
Compounds with similar structural features have been investigated for their anticancer properties. The presence of the pyridazine and piperazine moieties in this compound suggests potential inhibitory effects on various cancer cell lines. In vitro studies have shown that modifications to the thiophene and sulfonamide groups can significantly impact the cytotoxicity against cancer cells, making this compound a candidate for further exploration in cancer therapy .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various pyridine-sulfonamide derivatives, including those structurally similar to N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amines. The results showed MIC values lower than 25 µg/mL against Candida albicans, indicating strong antifungal potential .
- Cytotoxicity Assay : Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that certain modifications to the piperazine ring enhanced selectivity towards cancer cells while reducing toxicity towards normal cells, suggesting a promising therapeutic window for further development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications
Key structural variations among analogs include:
- Pyridine substituent : Position (2- vs. 4-) and presence of methyl groups.
- Piperazine substituent : Sulfonyl, benzoyl, or alkyl groups.
Table 1: Structural Comparison
Key Observations :
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
